propyl N-[3-[[1-(1-methylpyrazol-3-yl)-4-oxopyridazin-3-yl]methyl]phenyl]carbamate
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Overview
Description
Propyl N-[3-[[1-(1-methylpyrazol-3-yl)-4-oxopyridazin-3-yl]methyl]phenyl]carbamate is a complex organic compound that belongs to the class of carbamates This compound is characterized by its unique structure, which includes a pyrazole ring, a pyridazine ring, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl N-[3-[[1-(1-methylpyrazol-3-yl)-4-oxopyridazin-3-yl]methyl]phenyl]carbamate typically involves multiple steps. One common method starts with the preparation of the pyrazole and pyridazine intermediates. The pyrazole intermediate can be synthesized through the reaction of 1-methylpyrazole with appropriate reagents . The pyridazine intermediate is then prepared by reacting the pyrazole intermediate with a suitable aldehyde under specific conditions . Finally, the carbamate group is introduced through a reaction with propyl isocyanate .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and purification techniques to ensure the final product’s quality and purity .
Chemical Reactions Analysis
Types of Reactions
Propyl N-[3-[[1-(1-methylpyrazol-3-yl)-4-oxopyridazin-3-yl]methyl]phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or amines .
Scientific Research Applications
Propyl N-[3-[[1-(1-methylpyrazol-3-yl)-4-oxopyridazin-3-yl]methyl]phenyl]carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of propyl N-[3-[[1-(1-methylpyrazol-3-yl)-4-oxopyridazin-3-yl]methyl]phenyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-3-(1-methyl-1H-pyrazol-3-yl)benzylamine
- N-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]-N’-phenylurea
Uniqueness
Propyl N-[3-[[1-(1-methylpyrazol-3-yl)-4-oxopyridazin-3-yl]methyl]phenyl]carbamate is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H21N5O3 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
propyl N-[3-[[1-(1-methylpyrazol-3-yl)-4-oxopyridazin-3-yl]methyl]phenyl]carbamate |
InChI |
InChI=1S/C19H21N5O3/c1-3-11-27-19(26)20-15-6-4-5-14(12-15)13-16-17(25)7-10-24(21-16)18-8-9-23(2)22-18/h4-10,12H,3,11,13H2,1-2H3,(H,20,26) |
InChI Key |
RFMHEKRROAAKPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)NC1=CC=CC(=C1)CC2=NN(C=CC2=O)C3=NN(C=C3)C |
Origin of Product |
United States |
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